molecular formula C18H18N2O5S2 B14225546 2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid CAS No. 501700-16-9

2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid

Cat. No.: B14225546
CAS No.: 501700-16-9
M. Wt: 406.5 g/mol
InChI Key: YEZCXXCFGZJZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid is a complex organic compound that features a thiomorpholine ring, a sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting morpholine with sulfur dichloride under controlled conditions.

    Introduction of the Sulfonyl Group: The thiomorpholine ring is then sulfonated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Benzoic Acid Derivative: The sulfonylated thiomorpholine is then coupled with a benzoic acid derivative through a carbamoylation reaction, typically using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group and the thiomorpholine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(Morpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    2-{[4-(Piperidine-4-sulfonyl)phenyl]carbamoyl}benzoic acid: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

501700-16-9

Molecular Formula

C18H18N2O5S2

Molecular Weight

406.5 g/mol

IUPAC Name

2-[(4-thiomorpholin-4-ylsulfonylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C18H18N2O5S2/c21-17(15-3-1-2-4-16(15)18(22)23)19-13-5-7-14(8-6-13)27(24,25)20-9-11-26-12-10-20/h1-8H,9-12H2,(H,19,21)(H,22,23)

InChI Key

YEZCXXCFGZJZRO-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.